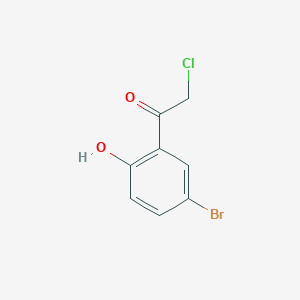
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone
描述
“1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is a chemical compound that is also known as “2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone” or "5-Bromo-2-hydroxyphenacyl bromide" . It has been used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) (vanadocene), having potential spermicidal activity against human sperm .
Synthesis Analysis
The compound “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of ligand to metal has been found to be 2:1 . The synthesized 1,3-dione and their transition metal complexes have been characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” has been studied using various techniques such as X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .
Chemical Reactions Analysis
The compound “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” has been involved in various chemical reactions. For instance, it has been used in the synthesis of dihydropyrimidines on the basis of nitro and brominated salicylaldehyde derivatives by Biginelli reaction in microwave conditions in the presence of cheap low toxic copper triflate .
Physical And Chemical Properties Analysis
The molecular formula of “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is CHBrO with an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .
安全和危害
The compound “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is classified as Acute toxicity - Category 3, Oral Skin irritation, Category 2 Eye irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGVTXWYOUPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


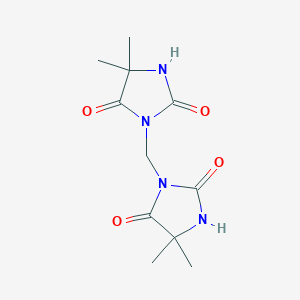
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
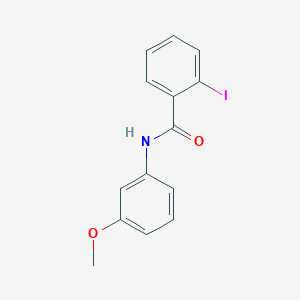
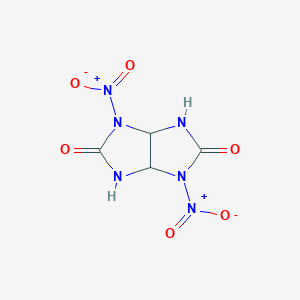
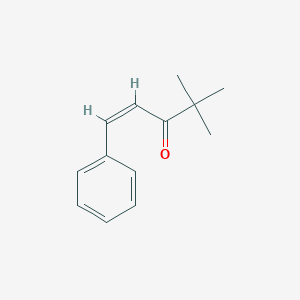
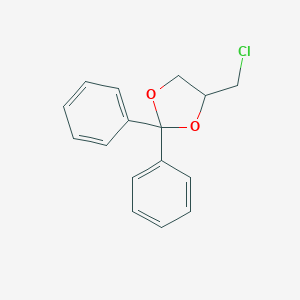
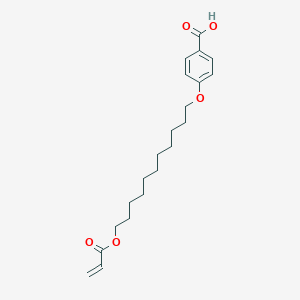
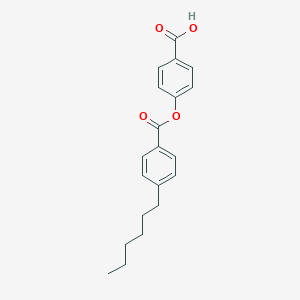
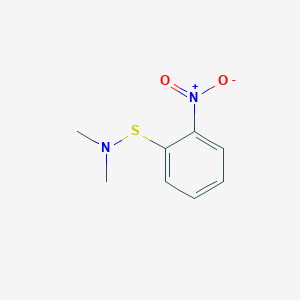
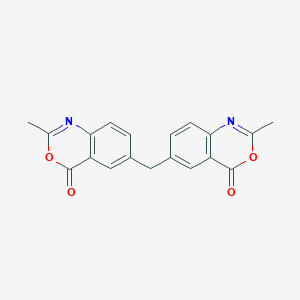
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)